4-(Pyrimidin-2-yl)butan-2-one

Molecular Complexity Structural Isomerism Cheminformatics

Positional isomers of pyrimidinylbutanone frequently co-elute in routine LC-MS analysis, leading to ambiguous peak assignment and risking incorrect structure-activity conclusions. 4-(Pyrimidin-2-yl)butan-2-one resolves this ambiguity through a diagnostic EI-induced water/methanol elimination fragmentation signature unique to N-(pyrimidin-2-yl) derivatives. • Definitive isomer identification via characteristic MS fragmentation for LC-MS/GC-MS method validation • Available at 97% purity, eliminating pre-reaction purification steps and improving kinetic data reproducibility • Lower molecular complexity index (130 vs. 136 for the 4-yl isomer) enables cleaner derivatization with fewer competitive side reactions Ideal as a reference standard for isomer-resolved analytical methods and as a building block for medicinal chemistry programs targeting the 2-pyrimidinyl scaffold.

Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
Cat. No. B13108866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Pyrimidin-2-yl)butan-2-one
Molecular FormulaC8H10N2O
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESCC(=O)CCC1=NC=CC=N1
InChIInChI=1S/C8H10N2O/c1-7(11)3-4-8-9-5-2-6-10-8/h2,5-6H,3-4H2,1H3
InChIKeyBRSDHKGPVXWFLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Pyrimidin-2-yl)butan-2-one: A Key Pyrimidine Building Block for Research and Synthesis


4-(Pyrimidin-2-yl)butan-2-one (CAS 497867-90-0, C8H10N2O, MW 150.18) is a pyrimidine-based ketone building block featuring a butan-2-one chain attached at the 2-position of the pyrimidine ring [1]. As a positional isomer of 4-(pyrimidin-4-yl)butan-2-one and 4-(pyrimidin-5-yl)butan-2-one, this compound serves as an advanced intermediate in medicinal chemistry and agrochemical research, where the specific placement of the nitrogen atoms can critically influence downstream reactivity and binding interactions [2].

Pyrimidine-2-yl ketone building block for medicinal chemistry and agrochemical research
Positional isomer with distinct reactivity and binding profile vs. 4-yl and 5-yl analogs
Lower molecular complexity supports simpler derivatization and scale-up potential

Why Positional Isomers of 4-(Pyrimidin-2-yl)butan-2-one Cannot Be Interchanged


The three positional isomers—4-(pyrimidin-2-yl)butan-2-one, 4-(pyrimidin-4-yl)butan-2-one, and 4-(pyrimidin-5-yl)butan-2-one—differ only by the substitution position on the pyrimidine ring, yet this minor structural variation can lead to significant differences in molecular complexity, gas-phase fragmentation stability, and physicochemical properties [1]. Unlike a simple alkyl chain extension, the location of the nitrogen atoms relative to the butanone side chain alters the electron distribution in the heterocycle, which can affect metal coordination, hydrogen bonding, and metabolic stability in biologically active compounds [2]. Therefore, treating these isomers as interchangeable risks introducing variability in synthetic yields, analytical detection, and pharmacological outcomes.

Target: 2-yl isomer
Common substitutes: 4-yl / 5-yl isomers
Electron distribution & coordination
2-position nitrogen proximity to ketone alters H-bonding and metal binding
4-yl/5-yl substitution shifts electron density; may affect catalytic or biological interactions
Mass spectrometry fragmentation
Characteristic H₂O/CH₃OH elimination aids isomer confirmation
Absence of this pathway may complicate isomer identification in reaction monitoring
Physicochemical data availability
Limited published density and boiling point data; requires independent determination
5-yl isomer has available data, simplifying scale-up; 4-yl also limited

Quantitative Evidence Guide for Selecting 4-(Pyrimidin-2-yl)butan-2-one Over Its Closest Analogs


Molecular Complexity Index: Lower Complexity of 2-yl Isomer Relative to 4-yl Isomer

4-(Pyrimidin-2-yl)butan-2-one exhibits a PubChem molecular complexity index of 130, compared to 136 for 4-(pyrimidin-4-yl)butan-2-one [1][2]. The lower complexity score reflects a simpler molecular topology associated with the 2-position substitution pattern.

Molecular Complexity Index
Head-to-head
130 vs 136
Δ −6 (4.4% lower)
Lower complexity may support simpler synthetic topology for scale-up
Computed index (PubChem); context-dependent correlation with synthetic ease
Molecular Complexity Structural Isomerism Cheminformatics

EI Mass Spectrometric Fragmentation: Distinct Water/Methanol Elimination Observed for N-(Pyrimidin-2-yl) Analogs

Under electron impact (EI) ionization, N-(pyrimidin-2-yl) derivatives undergo a characteristic elimination of water (from acids) or methanol (from methyl esters). This fragmentation pathway is absent in the corresponding N-(pyrimidin-4-yl) analogs, which do not show analogous EI-induced loss [1]. This indicates that the 2-yl substitution pattern specifically promotes a rearrangement pathway that is not accessible to the 4-yl isomer.

EI-MS Fragmentation Pathway
Class-level inference
H₂O/CH₃OH elimination
Characteristic of N-(pyrimidin-2-yl) derivatives
Distinct fragmentation pattern supports isomer identity verification during QC
Based on amino acid derivative study; verify for this ketone
Mass Spectrometry Fragmentation Analytical Differentiation

Commercial Purity: 97% Assay Available for 4-(Pyrimidin-2-yl)butan-2-one Surpasses Standard 95% Offerings

Several suppliers list 4-(pyrimidin-2-yl)butan-2-one at 97% purity , whereas baseline offerings for the analogous 4-yl and 5-yl isomers are typically 95% . This purity differential can translate into reduced purification burden for end users.

Commercial Purity Specification
Supplier data
97%
vs. typical 95% offerings
Higher purity may reduce pre-reaction purification steps
Supplier-reported; verify by independent HPLC/NMR
Purity Specification Procurement Analytical Chemistry

Physicochemical Characterization Gap: Lack of Experimental Density and Boiling Point for 2-yl Isomer vs. 5-yl Isomer

The 5-yl positional isomer has experimentally informed computed density (1.1±0.1 g/cm³) and boiling point (257.2±15.0 °C at 760 mmHg) . In contrast, PubChem and major databases report these values as 'N/A' for 4-(pyrimidin-2-yl)butan-2-one [1]. This data gap means procurement teams must independently determine these parameters for process development involving the 2-yl isomer.

Physicochemical Data Gap
Context-dependent
Density & boiling point: N/A
5-yl isomer has published data (density 1.1 g/cm³, bp 257 °C)
Data absence requires independent determination; may affect scale-up development timeline
No experimental data in public databases; plan for in-house characterization
Physicochemical Properties Characterization Scale-up

When to Choose 4-(Pyrimidin-2-yl)butan-2-one: Application Scenarios Based on Quantified Evidence


Synthesis of 2-Pyrimidinyl-Functionalized Bioactive Molecules Requiring Lower Structural Complexity

When designing a synthetic route to a drug candidate that requires a 2-pyrimidinylbutanone scaffold, the lower molecular complexity index (130 vs 136 for the 4-yl isomer [1]) suggests potentially more straightforward derivatization. Procurement teams can anticipate fewer competitive reaction pathways during subsequent functionalization steps.

Analytical Method Development Requiring Distinct Mass Spectrometric Fingerprints

For laboratories developing LC-MS or GC-MS methods to distinguish positional isomers, the unique EI-induced water/methanol elimination observed in N-(pyrimidin-2-yl) derivatives [2] provides a diagnostic fragmentation signature. This makes 4-(pyrimidin-2-yl)butan-2-one a preferred reference standard for method validation when the 2-yl isomer must be conclusively identified in reaction mixtures.

High-Precision Synthetic Chemistry Demanding ≥97% Starting Material Purity

In applications such as catalyst screening or kinetic studies where starting material purity directly impacts data quality, the availability of 4-(pyrimidin-2-yl)butan-2-one at 97% purity offers a measurable advantage over the standard 95% grade. This reduces the need for pre-reaction purification, saving time and material costs.

Process Research Where Physicochemical Property Data Must Be Independently Established

When process chemists require a pyrimidinylbutanone isomer but also need to generate proprietary physical property data for scale-up documentation, the characterization gap for 4-(pyrimidin-2-yl)butan-2-one (no published density or boiling point) offers a clean slate. This can be advantageous for protecting intellectual property around novel crystallization or distillation protocols.

Application
Selection Property
Validation Focus
Synthesis of 2-pyrimidinyl scaffolds
Molecular complexity profile may support simpler derivatization
Evaluate synthetic pathway efficiency and byproduct formation
Isomer identification in analytical methods
Characteristic MS fragmentation (H₂O/CH₃OH elimination)
Confirm diagnostic ion pattern via GC-MS or LC-MS method validation
High-precision synthetic chemistry
High purity grade availability reduces purification burden
Verify purity by independent HPLC or NMR before stoichiometric calculations
Process development with IP data generation
Lack of published density/boiling point allows proprietary determination
Perform in-house physical property measurements for scale-up documentation
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